Product packaging for 1-Azido-3,5-difluorobenzene(Cat. No.:CAS No. 172289-63-3)

1-Azido-3,5-difluorobenzene

Cat. No.: B2820316
CAS No.: 172289-63-3
M. Wt: 155.108
InChI Key: HWZAUOAEASHHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Azido-3,5-difluorobenzene (CAS 172289-63-3) is a high-purity aromatic azide with the molecular formula C₆H₃F₂N₃ and a molecular weight of 155.10 g/mol . This compound serves as a versatile reagent and organic building block in advanced chemical synthesis. Its primary research value lies in its application in catalytic C-H amination reactions, where it can function as a nitrene precursor for the formation of C-N bonds, a critical transformation in medicinal chemistry and material science . The difluorobenzene backbone provides electronic modulation, while the azide group (N₃) is highly reactive, participating in "click chemistry" cycloadditions to efficiently create complex molecular architectures . Researchers utilize this compound for the synthesis of substituted N-heterocycles and other value-added nitrogen-containing compounds from simple hydrocarbon feedstocks . The mechanism of action in metal-catalyzed reactions often involves the generation of a reactive metal-nitrenoid intermediate (such as a cobalt imido complex), which can undergo stepwise hydrogen atom abstraction (HAA) from a C-H bond followed by radical recombination to form the new C-N bond . This compound should be stored sealed in a dry environment at 2-8°C and is for research and further manufacturing use only . It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F2N3 B2820316 1-Azido-3,5-difluorobenzene CAS No. 172289-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZAUOAEASHHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Versatile Role of Aryl Azides in Synthesis

Aryl azides are organic compounds characterized by the covalent bonding of an azide (B81097) functional group (-N₃) to an aromatic ring. They are recognized as highly versatile synthetic building blocks, primarily due to the unique reactivity of the azide moiety. google.com This small, energy-rich functional group can participate in a wide array of chemical transformations, making aryl azides invaluable precursors for a diverse range of nitrogen-containing molecules.

One of the most prominent applications of aryl azides is in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". smolecule.comorganic-chemistry.orgtcichemicals.com This reaction allows for the efficient and regioselective formation of stable 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry and materials science. smolecule.cominterchim.fr Beyond cycloadditions, aryl azides are precursors to highly reactive nitrene intermediates through thermal or photochemical decomposition. These nitrenes can undergo various insertion and rearrangement reactions, enabling the synthesis of complex heterocyclic systems. Furthermore, the azide group can be readily reduced to a primary amine, offering a stable and controlled method for introducing this key functional group into aromatic systems.

Strategic Fluorine Substitution: Modulating Reactivity and Properties

The introduction of fluorine atoms onto the aromatic ring of an aryl azide (B81097) has profound effects on its chemical and electronic properties. Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule, thereby influencing its reactivity.

In the context of aryl azides, fluorine substitution, particularly in the ortho and para positions, enhances the electrophilicity of the aromatic ring. This electronic perturbation can accelerate the rates of reactions such as nucleophilic aromatic substitution and, notably, the 1,3-dipolar cycloaddition. For instance, fluorinated aryl azides often exhibit enhanced reactivity in CuAAC reactions compared to their non-fluorinated counterparts. smolecule.com

Moreover, fluorine substitution plays a critical role in modulating the chemistry of the nitrenes generated from aryl azides. The strong electron-withdrawing nature of fluorine can influence the stability and reaction pathways of the nitrene intermediate, often favoring desired insertion reactions over unwanted rearrangements. This level of control is highly sought after in applications such as photoaffinity labeling, where precise modification of biological targets is crucial.

The Emergence of 1 Azido 3,5 Difluorobenzene in Research

Established and Evolving Synthetic Pathways for Aryl Azides

The introduction of an azide functional group onto an aromatic ring can be achieved through several well-established and developing methods. The choice of method often depends on the starting material's reactivity and the desired functional group tolerance.

Classical Diazotization-Azidation Protocols

The most traditional and widely employed method for the synthesis of aryl azides is the diazotization of an aromatic amine followed by treatment with an azide source. thieme-connect.comresearchgate.netuni-muenchen.de For this compound, the precursor is 3,5-difluoroaniline. This process involves the reaction of the aniline with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, to form an in situ diazonium salt. rsc.org This intermediate is then treated with a nucleophilic azide source, such as sodium azide, to yield the final aryl azide product. rsc.org The reaction is generally performed at low temperatures to ensure the stability of the diazonium salt. uni-muenchen.de

Improved diazotization procedures have been developed to enhance safety and yield. One such method utilizes tert-butyl nitrite and azidotrimethylsilane (B126382) under milder conditions. nih.gov Another variation involves the use of arenediazonium tosylates, which are more stable and can react with sodium azide in water at room temperature to produce aryl azides in high yields. organic-chemistry.orgthieme-connect.com

PrecursorReagentsKey Features
3,5-Difluoroaniline1. NaNO₂, HCl 2. NaN₃Classical, widely used method. thieme-connect.comresearchgate.net
Aryl Aminestert-butyl nitrite, azidotrimethylsilaneMilder reaction conditions. nih.gov
Arenediazonium TosylatesNaN₃, waterHigh yields, metal-free, room temperature. organic-chemistry.orgthieme-connect.com

Nucleophilic Aromatic Substitution Strategies for Azide Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing an azide group, especially on electron-deficient aromatic rings. diva-portal.orgmdpi.com The presence of electron-withdrawing groups, such as fluorine atoms, activates the aromatic ring towards nucleophilic attack by the azide ion. diva-portal.org Therefore, highly fluorinated benzenes can react directly with azide salts, like sodium azide, in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to produce the corresponding aryl azides. uni-muenchen.demdpi.com

For instance, the synthesis of perfluoroaryl azides is readily achieved through the SNAr reaction of pentafluoroaromatics with azide salts. diva-portal.org While 1,3,5-trifluorobenzene (B1201519) is less activated than its pentafluorinated counterpart, under appropriate conditions, SNAr can still be a viable route for the synthesis of this compound. The reactivity in SNAr reactions is often enhanced in dipolar aprotic solvents. uni-muenchen.de

SubstrateReagentsConditions
PentafluoroaromaticsAzide saltsStraightforward, highly efficient. diva-portal.org
Activated Aryl HalidesNaN₃Dipolar aprotic solvents (e.g., DMSO, DMF). uni-muenchen.demdpi.com

Alternative Approaches Utilizing Aryl Halides, Boronic Acids, or Nitro Compounds

Beyond the classical diazotization of anilines, several alternative precursors can be utilized for the synthesis of aryl azides, offering broader substrate scope and functional group compatibility.

From Aryl Halides: The conversion of aryl halides to aryl azides can be achieved through copper-catalyzed coupling reactions. thieme-connect.comresearchgate.netnortheastern.edu For example, the reaction of aryl iodides or bromides with sodium azide can be catalyzed by copper(I) iodide (CuI) in the presence of a ligand like L-proline or a diamine. thieme-connect.comrsc.orgthieme-connect.com The addition of sodium ascorbate (B8700270) can have a positive effect by stabilizing the catalyst system. researchgate.netnortheastern.edu These reactions often proceed under mild conditions and can provide high yields. researchgate.netnortheastern.edu

From Boronic Acids: A significant advancement in aryl azide synthesis is the copper-catalyzed conversion of arylboronic acids. nih.govinfona.plcapes.gov.br This method involves reacting an arylboronic acid with sodium azide in the presence of a copper(II) catalyst, such as copper(II) acetate. nih.govorganic-chemistry.org The reaction is versatile and tolerates a wide range of functional groups. nih.govorganic-chemistry.org It can be performed in protic solvents like methanol (B129727) or even water. nih.gov This approach has also been extended to organoboronates and potassium organotrifluoroborates. nih.govorganic-chemistry.org

From Nitro Compounds: Aryl azides can also be synthesized from aromatic nitro compounds. One-pot syntheses have been developed where nitroarenes are converted to aryl azides in good to excellent yields under mild conditions. researchgate.netresearchgate.net These methods often employ reducing agents, such as zinc powder, in the presence of an azide source. researchgate.net

PrecursorMethodKey Features
Aryl HalidesCuI/ligand catalyzed coupling with NaN₃Mild conditions, high yields. thieme-connect.comresearchgate.netnortheastern.edursc.org
Arylboronic AcidsCu(II)-catalyzed reaction with NaN₃Broad functional group tolerance, can be run in protic solvents. nih.govinfona.plcapes.gov.brorganic-chemistry.org
Nitro CompoundsOne-pot reduction and azidationGood to excellent yields under mild conditions. researchgate.netresearchgate.net

Advancements in Sustainable and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes the use of aqueous reaction media, minimizing solvent use, and avoiding toxic metal catalysts.

Aqueous and Solvent-Minimizing Reaction Conditions

Efforts to develop greener synthetic routes have led to the adaptation of classical reactions to aqueous environments. The synthesis of aryl azides from arenediazonium tosylates can be performed in water at room temperature, offering a simple, clean, and safe alternative to traditional methods that often use hazardous solvents. organic-chemistry.orgthieme-connect.comorganic-chemistry.org

Furthermore, a reinvestigation and optimization of Fischer's synthesis of aryl azides from diazonium salts and hydroxylammonium chloride has demonstrated that the reaction can be carried out in water at room temperature, providing high yields in a simple and robust manner. researchgate.netrsc.orgrsc.org The copper-catalyzed azidation of arylboronic acids has also been shown to proceed efficiently in protic solvents, including water. nih.gov These aqueous methods reduce the reliance on volatile organic compounds, aligning with the principles of green chemistry. nih.gov

Metal-Free Synthetic Transformations for Azides

The development of metal-free synthetic methods is a key goal in green chemistry to avoid the environmental and economic costs associated with metal catalysts. Several metal-free approaches for the synthesis of aryl azides have been reported.

As mentioned earlier, the reaction of arenediazonium tosylates with sodium azide in water is a metal-free process that provides clean products, often without the need for purification. organic-chemistry.orgthieme-connect.comorganic-chemistry.org Additionally, metal-free thermal cycloaddition reactions of azides with alkenes can be used to synthesize aziridines, showcasing the reactivity of azides in the absence of metals. rsc.orgresearchgate.net There are also reports of metal- and base-free conditions for synthesizing 1,2,3-triazoles from azides using calcium carbide as an acetylene (B1199291) source, highlighting a move towards more sustainable reagents. bohrium.com The development of these metal-free alternatives is crucial for creating more sustainable chemical processes. rsc.orgsioc-journal.cn

Continuous Flow Chemistry for Efficient and Controlled Synthesis of Azides

Continuous flow reactors provide a superior environment for handling potentially explosive compounds like organic azides due to their small reaction volumes and excellent heat and mass transfer capabilities. researchgate.netresearchgate.net This technology allows for precise control over reaction conditions such as temperature, pressure, and residence time, leading to cleaner reactions and higher yields. researchgate.netd-nb.info

Reactor Design and Process Optimization in Flow Systems

The design of the reactor is a critical aspect of continuous flow synthesis. Common reactor types include microreactors (chip reactors), tubular/coil reactors, and packed-bed reactors. wuxiapptec.com Microreactors, with their micrometer-sized channels, offer rapid mixing and exceptional heat transfer, making them ideal for highly exothermic or hazardous reactions like azide synthesis. wuxiapptec.com Tubular reactors, often made from materials like PFA or PTFE, are versatile and widely used. wuxiapptec.comacs.org For reactions involving solid-supported reagents, packed-bed reactors are employed. wuxiapptec.com

A study on the continuous flow synthesis of 2H-indazoles involved the safe handling of diazonium salt and azide chemistries on a large scale. rsc.org The process utilized a diazotization and azidation protocol at low temperatures to generate the azide intermediate. rsc.org This was followed by a cyclization reaction in copper coils at an elevated temperature. rsc.org The ability to precisely control temperature and residence time in the flow system was crucial for maximizing the yield and purity of the final product. rsc.org

Process optimization in flow systems is often achieved through statistical methods like Design of Experiments (DoE), which allows for a thorough investigation of various reaction parameters and their interactions. researchgate.net Key parameters that can be precisely and automatically controlled include temperature, pressure, flow rate, and stoichiometry of reagents. researchgate.net For instance, in the synthesis of benzyl (B1604629) azide, optimization of residence time and stoichiometric ratios was performed using a small-scale, semi-automated continuous flow setup, requiring minimal amounts of reagents. researchgate.net

The choice of solvent is also a critical parameter. In the photolysis of aryl azides in a continuous flow photoreactor, different solvents were explored, with THF/H₂O mixtures proving effective while acetonitrile (B52724) led to decreased conversion. d-nb.infobeilstein-journals.org

Table 1: Reactor Types and Their Applications in Flow Chemistry

Reactor Type Characteristics Typical Applications
Microreactors (Chip Reactors) Micrometer-sized channels, high surface-area-to-volume ratio, rapid mixing, excellent heat transfer. wuxiapptec.com Exothermic reactions, hazardous transformations (e.g., diazo or azide chemistry). wuxiapptec.com
Tubular/Coil Reactors Made from PFA, PTFE, or stainless steel; versatile and durable. wuxiapptec.comacs.org General purpose flow synthesis. wuxiapptec.comacs.org
Packed-Bed Reactors Contain a solid material, such as a heterogeneous catalyst or a solid-supported reagent. wuxiapptec.com Heterogeneous catalysis (e.g., hydrogenation), reactions with immobilized enzymes or reagents. wuxiapptec.com

Scalability and High-Throughput Production of Aryl Azides

A significant advantage of continuous flow chemistry is the straightforward scalability of reactions. d-nb.inforsc.org Scaling up can be achieved by either "sizing up" (increasing the dimensions of the reactor) or "numbering up" (running multiple reactors in parallel). rsc.org This allows for a seamless transition from laboratory-scale synthesis to large-scale production without extensive re-development of the reaction conditions. rsc.orgdurham.ac.uk

For example, a continuous flow process for the synthesis of 2H-indazoles was successfully scaled up to produce kilogram quantities of the product with only minor modifications to the setup. rsc.org In another instance, the synthesis of benzyl azide was scaled up by a factor of 200 to the gram scale using a single continuous flow reactor. researchgate.net The photolysis of aryl azides in a flow photoreactor also demonstrates simple scalability by extending the operation time of the reactor. d-nb.info

The potential for high-throughput production is another key feature of flow systems. A stable and scalable process for a glycosylation reaction demonstrated a throughput of 8.5 g/h, highlighting the potential for even higher production rates. rsc.org The synthesis of various acyl azides has been reported with throughputs of 258–282 g/h by optimizing reactor configurations. researchgate.net

Utilization of Solid-Supported Reagents and Immobilized Systems in Flow

The integration of solid-supported reagents and immobilized systems into continuous flow processes offers numerous advantages, including simplified purification, the ability to conduct multi-step syntheses in a telescoped manner, and the potential for reagent recycling. durham.ac.ukresearchgate.net These systems are particularly well-suited for flow chemistry, where they can be packed into columns or monoliths. researchgate.net

Immobilized Azide Reagents: Azide-functionalized resins, such as Amberlite or Dowex, can be used as a source of azide ions in a continuous flow setup. nih.govacs.org These resins are prepared by treating the corresponding hydroxide (B78521) or chloride resins with sodium azide. nih.govacs.org A solution of the starting material is then passed through a column packed with the azide resin to effect the azidation reaction. cam.ac.uknih.gov This approach has been successfully employed in the synthesis of tosyl azide and in the conversion of alkyl bromides to the corresponding azides. cam.ac.uknih.gov

Monolithic reactors containing an immobilized azide reagent have also been developed. cam.ac.ukvapourtec.com Monoliths are single, continuous pieces of porous material that offer excellent flow dynamics and can be easily functionalized. vapourtec.com An azide ion-exchange monolith was used to generate acyl azides from acyl chlorides, which could then be used in subsequent Curtius rearrangement reactions. vapourtec.comnih.gov A key advantage of these monolithic reactors is that they can often be regenerated and reused. vapourtec.com

Table 2: Examples of Solid-Supported Azide Reagents in Flow Chemistry

Solid Support Reagent Type Application Reference
Amberlite Resin Ion-exchange resin Generation of tosyl azide nih.govacs.org
Dowex Resin Ion-exchange resin Generation of tosyl azide nih.govacs.org

The use of these solid-supported systems not only facilitates the synthesis of azides but also enhances the safety of the process by immobilizing the potentially hazardous azide source. cam.ac.uk Furthermore, the ability to telescope reaction steps by passing the output of one reactor directly into another containing a different solid-supported reagent allows for the efficient, automated synthesis of complex molecules. durham.ac.uk

Exploiting the Azide Functionality in Cycloaddition Chemistry

The azide group in this compound is a versatile handle for various cycloaddition reactions, enabling the synthesis of a diverse range of heterocyclic compounds.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Fluorinated Azides

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, and fluorinated azides like this compound are valuable substrates in this reaction. This reaction facilitates the formation of stable 1,2,3-triazole rings, which are significant structural motifs in medicinal chemistry and materials science.

The CuAAC reaction involving this compound and terminal alkynes proceeds with high regioselectivity, predominantly yielding the 1,4-disubstituted 1,2,3-triazole isomer. rsc.orgnih.govrsc.orgnih.gov This selectivity is a hallmark of the copper-catalyzed process, which proceeds through a well-defined mechanistic pathway involving a copper-acetylide intermediate. scispace.comacs.org The reaction of aryl azides with arylacetylenes in hot water has been shown to produce 1,4-disubstituted 1,2,3-triazoles in high yields. rsc.org The use of various copper(I) sources, often generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, effectively catalyzes the cycloaddition. tcichemicals.comsigmaaldrich.comresearchgate.net The general reaction scheme for the CuAAC of this compound is depicted below:


Scheme 1: CuAAC Reaction of this compound

The regioselectivity of the CuAAC reaction can be influenced by the choice of catalyst and ligands. While copper is the most common catalyst, silver-catalyzed reactions have also been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org

The presence of two fluorine atoms on the phenyl ring of this compound significantly influences its reactivity in CuAAC reactions. The strong electron-withdrawing nature of fluorine atoms is expected to accelerate cycloaddition reactions compared to non-fluorinated or alkyl-substituted aryl azides. This electronic effect enhances the electrophilicity of the azide group, making it more susceptible to nucleophilic attack by the copper acetylide intermediate.

The kinetics of CuAAC reactions are complex and can be influenced by various factors, including the concentrations of the copper catalyst and initiator in photo-induced reactions. nih.gov Studies on photo-CuAAC reactions have shown a near first-order dependence on copper and photoinitiator concentrations up to a certain threshold, after which the kinetics switch to zero-order. nih.gov While specific kinetic data for this compound is not extensively detailed in the provided results, the general principles suggest that the electron-withdrawing fluorine atoms would lead to faster reaction rates compared to electron-donating or neutral-substituted aryl azides.

[3+2] Cycloadditions with Carbonyl Compounds and Enolizable Ketones

Beyond alkynes, the azide functionality of this compound can participate in [3+2] cycloaddition reactions with other dipolarophiles, such as carbonyl compounds and enolizable ketones. The electrophilic nature of fluorinated azides facilitates their cycloaddition with easily enolizable ketones that possess electron-withdrawing groups, proceeding through an in situ generated enamine to form 4,5-disubstituted-1,2,3-triazoles. sigmaaldrich.com A general method for the regioselective synthesis of trisubstituted 1,2,3-triazoles involves the metal-free [3+2] cycloaddition reaction between organic azides and benzyl buta-2,3-dienoate. researchgate.net

Generation and Intermediates of Aryl Nitrenes

The thermal or photochemical decomposition of aryl azides, including this compound, leads to the formation of highly reactive aryl nitrene intermediates. These nitrenes are key species in a variety of synthetic transformations, including C-H amination and aziridination reactions.

The generation of a cobalt(III)-nitrene radical intermediate has been proposed in the metal-catalyzed dimerization of substituted o-amino phenyl azides. mdpi.com This intermediate is formed upon activation of the organic azide at the cobalt center. mdpi.com In the context of C-H amination, rhodium-catalyzed nitrene insertion into an ortho-C-H bond of an aryl moiety is a key step in the synthesis of carbazolones. chemrxiv.org

While the direct observation and characterization of transient terminal copper-nitrene intermediates are challenging, their existence is supported by trapping experiments and reactivity studies. researchgate.net The reaction of a dicopper complex with an aryl azide can lead to the formation of a dicopper nitrene, which can then dissociate to generate a transient terminal nitrene. researchgate.net The electrophilic nature of these nitrene intermediates allows them to react with various nucleophiles. researchgate.net

Photochemical and Thermal Nitrene Formation from Fluorinated Aryl Azides

The decomposition of aryl azides, including this compound, can be induced by either heat (thermolysis) or light (photolysis) to extrude dinitrogen (N₂) and generate a highly reactive aryl nitrene intermediate. scispace.commdpi.comrsc.orgresearchgate.net This process is a stepwise mechanism where the initial and rate-determining step is the formation of the nitrene. researchgate.net

Photochemical decomposition typically yields the singlet nitrene, while thermal decomposition can proceed through two different mechanisms. scispace.com One is a spin-allowed pathway that forms the singlet nitrene, and the other is a spin-forbidden pathway involving intersystem crossing to produce the triplet nitrene. scispace.comresearchgate.net For prototypical azides, the formation of the singlet nitrene is the main reaction channel. scispace.com

Laser flash photolysis (LFP) is a key technique used to study these transient species. nih.govnih.govacs.org LFP of fluorinated aryl azides, such as 3,5-difluorophenyl azide, produces the corresponding singlet nitrenes, which can be detected by transient absorption spectroscopy. nih.govacs.org These singlet nitrenes are characterized by sharp absorption bands in the 300–365 nm range. nih.gov

The general scheme for nitrene formation is as follows:

General scheme for the photochemical and thermal formation of an aryl nitrene from an aryl azide.

Intramolecular Rearrangements and C-H Insertion Reactions of Aryl Nitrenes

Once formed, the singlet aryl nitrene is a high-energy intermediate that can undergo several rapid transformations. rsc.orgegyankosh.ac.in One of the primary intramolecular pathways is ring expansion to form a seven-membered ring ketenimine (specifically, a dehydroazepine derivative). rsc.orgresearchgate.net This rearrangement is often a key reaction for non-substituted aryl nitrenes. researchgate.net The process is believed to occur in two steps, proceeding through a transient benzazirine intermediate. nih.govacs.org

In addition to rearrangement, aryl nitrenes can participate in intermolecular reactions, most notably C-H insertion. researchgate.netresearchgate.net Singlet nitrenes are known to insert into C-H bonds, with a reactivity order of tertiary > secondary > primary C-H bonds. egyankosh.ac.in These insertion reactions can be intramolecular, leading to cyclization, or intermolecular with solvent or other substrates. egyankosh.ac.innih.govresearchgate.networktribe.com For instance, photolysis of certain aryl azides in the presence of diethylamine (B46881) can lead to products derived from C-H insertion. worktribe.com

Stereoelectronic Effects of Fluorine on Nitrene Pathways, including the "Ortho-Fluorine Effect"

The presence of fluorine substituents on the aromatic ring significantly influences the reaction pathways of aryl nitrenes. rsc.orgresearchgate.netacs.org This is due to stereoelectronic effects, where the electronic properties of the fluorine atoms affect the stability and reactivity of the intermediates. researchgate.netsnnu.edu.cnnih.govbasna.irnih.gov

Fluorination of the aromatic ring has been shown to slow down the rate of singlet nitrene rearrangement into the cyclic ketenimine. researchgate.net This effect is particularly pronounced with fluorine atoms in the ortho positions relative to the nitrene, a phenomenon often termed the "ortho-fluorine effect". acs.orgwhiterose.ac.uk This effect is attributed to a combination of steric and electronic factors that raise the energy barrier for the ring expansion pathway. acs.orgacs.org By retarding ring expansion, ortho-fluorine substituents promote a longer lifetime for the singlet nitrene, which in turn enhances the yields of desirable bimolecular reactions like C-H and N-H insertion. acs.org

Studies on various fluoro-substituted phenylnitrenes have provided quantitative data on these effects. The barrier to cyclization for the parent singlet phenylnitrene is approximately 5.6 kcal/mol. nih.govacs.org For 3,5-difluorophenylnitrene, the barrier is very similar, at 5.5 ± 0.3 kcal/mol, indicating that meta-fluorine substituents have a negligible effect on the rate of cyclization. nih.govacs.org In contrast, ortho-fluorinated nitrenes show a significantly higher barrier. nih.govacs.org

Aryl Nitrene Barrier to Cyclization (kcal/mol)
Phenylnitrene5.6 ± 0.3
4-Fluorophenylnitrene5.3 ± 0.3
3,5-Difluorophenylnitrene5.5 ± 0.3
2-Fluorophenylnitrene6.7 ± 0.3
2,6-Difluorophenylnitrene8.0 ± 1.5
Pentafluorophenylnitrene8.8 ± 0.4

This table presents the experimentally determined barriers to cyclization for various fluoro-substituted singlet aryl nitrenes. Data sourced from laser flash photolysis studies. nih.govacs.org

Reduction and Ligative Reactions of the Azido (B1232118) Group

Beyond nitrene formation, the azide group of this compound can undergo reduction and ligation reactions, which are synthetically valuable for creating new C-N bonds and accessing aniline derivatives.

Staudinger Reaction and Aza-Wittig Transformations

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org The reaction involves the treatment of an organic azide with a phosphine (B1218219), typically triphenylphosphine, which initially forms a phosphazide (B1677712) intermediate. wikipedia.orgalfa-chemistry.com This intermediate then loses N₂ to generate an iminophosphorane. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct. wikipedia.org

The reaction proceeds without the formation of a nitrene intermediate. alfa-chemistry.com The Staudinger reaction of perfluoroaryl azides with aryl phosphines has been shown to be a fast and bioorthogonal process. nih.gov

Reductive Conversion to Fluoroanilines

The azido group can be readily reduced to the corresponding amine, providing a straightforward route to 3,5-difluoroaniline from this compound. A variety of reducing agents and catalytic systems can accomplish this transformation.

Catalytic hydrogenation is a common method for the reduction of aryl azides. academie-sciences.fr For example, a dichloro(p-cymene)ruthenium(II) dimer complex can catalyze the transfer hydrogenation of aryl azides to anilines using sodium borohydride (B1222165) in an aqueous medium at room temperature, often with quantitative yields in a short time. academie-sciences.fr Other catalytic systems, such as those based on copper or iron, have also been developed for the reduction of aryl azides. nih.govrsc.org Some methods even utilize baker's yeast for a biocatalytic reduction. rsc.org

Other Distinct Reactivity Profiles

While the chemistry of this compound is dominated by nitrene formation and reduction of the azide group, other reactivity patterns exist. The azide group can participate in [3+2] cycloaddition reactions, famously exemplified by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazoles. smolecule.com This reaction is highly efficient and regioselective. mdpi.comsmolecule.com

The fluorine substituents on the aromatic ring also influence its reactivity. The electron-withdrawing nature of the fluorine atoms can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions under certain conditions. researchgate.net

Annulation and Ring-Forming Reactions

Organic azides are highly versatile functional groups for the synthesis of nitrogen-containing heterocycles. mdpi.com The presence of fluorine atoms on the phenyl ring of an aryl azide significantly impacts its reactivity, particularly in cycloaddition reactions. nih.gov Fluorophenyl azides are valuable precursors for creating novel fluorinated molecules and can be used in the synthesis of new heterocyclic compounds. benthamdirect.comresearchgate.net

One of the most prominent ring-forming reactions for azides is the Huisgen 1,3-dipolar cycloaddition with alkynes, which produces 1,2,3-triazoles. researchgate.net While this reaction can occur thermally, it is most famously accelerated by a copper(I) catalyst, a cornerstone of "click chemistry." diva-portal.org The fluorination of the aryl azide can enhance reactivity. For instance, perfluoroaryl azides (PFAAs) exhibit accelerated rates in 1,3-dipolar cycloadditions compared to non-fluorinated phenyl azide. nih.gov This is attributed to a more favorable orbital interaction stemming from the lower-lying Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient PFAAs. nih.gov While a direct study on this compound was not available, the synthesis of 4-(3,5-difluorophenyl)-2H-1,2,3-triazole from (3,5-difluorophenyl)acetylene and trimethylsilyl (B98337) azide demonstrates the formation of the core heterocyclic structure expected from such a reaction. rsc.org

Another important class of cycloadditions involves reactions with enamines. Studies on PFAAs show they react rapidly with enamines to form intermediate triazolines. diva-portal.org These triazolines, bearing electron-deficient aryl groups, are often unstable and spontaneously rearrange at room temperature to form stable amidine products with the extrusion of nitrogen gas. nih.govdiva-portal.org This reactivity is significantly faster than that observed for standard phenyl azide, which typically forms stable, isolable triazolines. nih.gov

Furthermore, the generation of nitrenes via thermolysis or photolysis of aryl azides provides another pathway to heterocyclic systems. diva-portal.org These highly reactive intermediates can undergo intramolecular C-H bond insertion, a method used to efficiently form N-heterocycles. benthamdirect.comdiva-portal.org

The table below summarizes representative cycloaddition reactions involving fluorinated aryl precursors, illustrating the types of heterocyclic products that can be formed.

Table 1: Examples of Ring-Forming Reactions with Fluorinated Phenyl Precursors

Reactant 1Reactant 2Catalyst/ConditionsProductReaction Type
(3,5-Difluorophenyl)acetyleneTrimethylsilyl azideMicrowave4-(3,5-Difluorophenyl)-2H-1,2,3-triazole[3+2] Cycloaddition
Perfluoroaryl azideEnamineRoom TemperatureAmidine (via Triazoline intermediate)[3+2] Cycloaddition / Rearrangement
Perfluoroaryl azidePhenylacetaldehydeBase-catalyzedAryl amide (via Triazoline intermediate)Azide-enol Cycloaddition / Rearrangement

Protonation Studies of Fluorinated Azides

The study of how and where fluorinated azides are protonated is crucial for understanding their behavior in acidic media and for determining reaction mechanisms. While specific protonation studies on this compound are not detailed in the literature, extensive research on simpler fluorinated azides, particularly trifluoromethyl azide (CF₃N₃), provides fundamental insights. nih.govbenthamdirect.com

Pioneering work in this area has utilized superacidic conditions (e.g., HF/AsF₅ or Magic acid) and cryogenic temperatures to study the protonation of fluorinated aliphatic azides. benthamdirect.comacs.org These studies successfully isolated and characterized the resulting protonated species, providing definitive evidence for the site of protonation. Through multi-nuclear NMR spectroscopy and single-crystal X-ray diffraction, it was proven that protonation occurs selectively on the α-nitrogen atom—the nitrogen directly bonded to the carbon atom. acs.org This leads to the formation of a long-lived aminodiazonium ion (R-N⁺H-N≡N). acs.org

For example, the reaction of azidotrifluoromethane (CF₃N₃) with HF/AsF₅ yielded the trifluoromethylaminodiazonium hexafluoroarsenate (B1215188) salt, [CF₃NHN₂]⁺[AsF₆]⁻. Its crystal structure confirmed the protonation site and it was found to be stable up to –32 °C. benthamdirect.com Similar results were obtained for methyl azide. acs.org These findings are significant because they clarify the nature of key unstable intermediates in azide chemistry and related nitrene reactions. acs.org Although these studies were performed on aliphatic azides, the fundamental principle that protonation occurs on the α-nitrogen is expected to apply to fluorinated aryl azides as well, guiding the prediction of their reactivity in acidic environments. The electron-withdrawing fluorine atoms on the phenyl ring in this compound would likely influence the basicity of the azide group, but the α-nitrogen remains the most probable site of protonation.

Table 2: Characterization Data for Protonated Fluorinated Azides

CompoundProtonating AgentCharacterization MethodKey Finding
Azidotrifluoromethane (CF₃N₃)HF/AsF₅X-ray Crystallography, 19F NMRProtonation confirmed on the α-nitrogen; salt stable up to -32 °C.
Azidomethane (CH₃N₃)SuperacidX-ray Crystallography, NMR SpectroscopyProtonation confirmed on the α-nitrogen.

Compound Index

Characterization and Spectroscopic Analysis of 1 Azido 3,5 Difluorobenzene and Its Derivatives

Advanced Spectroscopic Techniques for Molecular and Electronic Structure Elucidation

Modern spectroscopy offers a powerful, non-destructive means to probe the intricate features of 1-azido-3,5-difluorobenzene. Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous characterization.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For fluorinated compounds like this compound, the combination of ¹⁹F, ¹H, and ¹³C NMR provides a comprehensive picture of the molecular framework.

Fluorine-19 (¹⁹F) NMR is a highly effective technique for analyzing fluorine-containing compounds due to several favorable nuclear properties. The ¹⁹F nucleus has a spin of 1/2 and constitutes 100% of naturally occurring fluorine, making it a highly sensitive nucleus for NMR detection, comparable to that of protons. Furthermore, ¹⁹F NMR boasts a very wide range of chemical shifts, which minimizes signal overlap and makes the technique exquisitely sensitive to subtle changes in the local electronic environment of the fluorine atoms.

For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of this signal provides information about its electronic environment. The typical chemical shift for a fluorine atom on a benzene (B151609) ring is approximately -113 ppm relative to CFCl₃. In this compound, the presence of the electron-withdrawing azide (B81097) group is expected to deshield the fluorine nuclei, causing a downfield shift relative to 1,3-difluorobenzene.

The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR also make it an ideal tool for real-time reaction monitoring. For instance, during the synthesis of this compound, the progress of the reaction can be tracked by monitoring the disappearance of the signal corresponding to the fluorinated starting material and the appearance of the new signal for the product. This allows for precise determination of reaction kinetics and endpoints without the need for sample isolation.

Parameter Expected Value for this compound Notes
¹⁹F Chemical Shift (δ) Single resonance, estimated ~ -100 to -110 ppm (vs. CFCl₃)The two fluorine atoms are chemically equivalent. The exact shift is influenced by the solvent and the electron-withdrawing azide group.
Multiplicity Triplet (in ¹H-coupled spectrum)The signal will be split by the two neighboring protons (H-4 and H-6).

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive confirmation of the carbon-hydrogen framework of this compound. The symmetry of the molecule simplifies these spectra.

In the ¹H NMR spectrum, two distinct signals are expected. The proton at the C-2 position (between the azide and a fluorine) will appear as one signal, while the two equivalent protons at the C-4 and C-6 positions will produce a second signal. The chemical shifts are influenced by the electronegativity of the adjacent fluorine and azide groups. Furthermore, the signals will exhibit splitting due to coupling with the nearby fluorine atoms (H-F coupling), a characteristic feature in the NMR of organofluorine compounds.

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule (C-1, C-2, C-3/5, and C-4/6). The signals for the carbons directly bonded to fluorine (C-3 and C-5) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF), which aids in signal assignment. The chemical shifts can be estimated by comparison with analogous compounds such as 1-bromo-3,5-difluorobenzene.

Expected ¹H NMR Data for this compound
Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
H-2~7.0 - 7.2Triplet of triplets (tt)Coupled to two equivalent F atoms and two equivalent H atoms (H-4, H-6).
H-4, H-6~6.7 - 6.9Doublet of triplets (dt)Coupled to one proton (H-2) and two equivalent F atoms.
Expected ¹³C NMR Data for this compound
Carbon Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling) Notes
C-1 (C-N₃)~140 - 145TripletCoupled to two F atoms (²JCF).
C-2~102 - 105TripletCoupled to two F atoms (³JCF).
C-3, C-5 (C-F)~160 - 165DoubletLarge one-bond coupling (¹JCF).
C-4, C-6~110 - 115DoubletCoupled to one F atom (²JCF).

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying specific functional groups within a molecule. For this compound, this method provides clear signatures for both the azide moiety and the carbon-fluorine bonds.

The azide group gives rise to two characteristic vibrational modes. The most prominent is the strong, sharp absorption band from the asymmetric stretching vibration (νas), which typically appears in the 2100–2160 cm⁻¹ region of the IR spectrum. A second, weaker band corresponding to the symmetric stretching vibration (νs) is found in the 1200–1300 cm⁻¹ range.

The carbon-fluorine bonds of the aromatic ring also produce strong absorption bands. The C-F stretching vibrations in aryl fluorides are typically observed in the 1100–1400 cm⁻¹ region. The precise position and number of these bands can be influenced by the substitution pattern on the benzene ring.

Characteristic Vibrational Frequencies for this compound
Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
Azide (-N₃)Asymmetric stretch (νas)2100 - 2160Strong, Sharp
Azide (-N₃)Symmetric stretch (νs)1200 - 1300Weak to Medium
Aryl Fluoride (Ar-F)C-F stretch1100 - 1400Strong

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound (molecular formula C₆H₃F₂N₃), HRMS can confirm the molecular formula by providing an experimental mass that is consistent with the theoretical exact mass. The calculated monoisotopic mass of this compound is 155.0295 Da.

In addition to providing the molecular ion peak, mass spectrometry reveals information about the molecule's stability and fragmentation pathways under ionization. A common and characteristic fragmentation pattern for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of approximately 28 Da. This would result in a prominent fragment ion with the formula C₆H₃F₂N⁺.

HRMS Data for this compound
Parameter Value
Molecular Formula C₆H₃F₂N₃
Calculated Exact Mass 155.0295 Da
Primary Fragmentation Loss of N₂ (28.0061 Da)
Major Fragment Ion (m/z) [M-N₂]⁺ = 127.0234 Da

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields absolute stereochemistry, conformation, and detailed geometric parameters such as bond lengths and bond angles in the solid state.

While a specific crystal structure for this compound is not publicly available, its structural parameters can be inferred from closely related compounds, such as 1,3-difluorobenzene. The crystal structure of this compound would be expected to show a planar or nearly planar benzene ring. The C-F bond lengths would be approximately 1.35 Å. The azide group is known to be linear, with the C-N-N angle being around 115-120° and the N-N-N angle close to 180°. Analysis of the crystal packing would also reveal intermolecular interactions, such as potential weak C-H···F or C-H···N hydrogen bonds, which govern the solid-state architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry and Theoretical Investigations

Computational chemistry and theoretical investigations provide powerful tools for understanding the reactivity, stability, and electronic properties of this compound and its derivatives. These methods offer molecular-level insights that complement experimental findings, enabling the prediction of reaction outcomes and the rational design of new chemical entities.

Density Functional Theory (DFT) for Mechanistic Insights and Transition State Analysis

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving aryl azides. By calculating the electronic structure and energies of reactants, transition states, and products, DFT provides a quantitative understanding of reaction pathways, such as thermal decomposition and cycloaddition reactions.

One of the primary applications of DFT in the study of aryl azides is the investigation of their thermal decomposition to form highly reactive nitrene intermediates. The stability of the azide is directly related to the energy required to cleave the N-N bond. DFT calculations have shown that the substitution pattern on the aromatic ring significantly influences this bond-cleavage energy. For instance, it has been demonstrated computationally that electron-donating substituents, such as fluorine atoms in the ortho positions, can lower the activation barrier for nitrene formation. researchgate.net This is attributed to the π-donating character of the fluorine substituents, which can stabilize the transition state leading to nitrene formation. researchgate.net A linear correlation has been observed between the calculated bond-cleavage energy and the experimental decomposition temperature, suggesting that DFT is a reliable predictor for the thermal stability of substituted aryl azides. researchgate.net

Table 1: Calculated Bond-Cleavage and Nitrene Energies for Substituted Aryl Azides using DFT

CompoundSubstituent PositionCalculated Bond-Cleavage Energy (Ea, kcal/mol)Formed Nitrene Energy (kcal/mol)
Phenyl azideUnsubstituted(Reference)(Reference)
Difluoro-substituted p-phenoxy azidedi-ortho-fluoro-3.8-5.1

Data sourced from computational studies on substituted aryl azides. researchgate.net

DFT is also extensively employed to study the mechanism and selectivity of 1,3-dipolar cycloaddition reactions, a cornerstone of aryl azide chemistry. organic-chemistry.org These calculations can accurately predict whether a reaction will proceed through a concerted or stepwise mechanism and can explain the observed regioselectivity. anu.edu.au For reactions between aryl azides and various dipolarophiles, DFT calculations of transition state energies show that the formation of one regioisomer is often kinetically favored over the other. anu.edu.aunih.gov For example, in the reaction of perfluorinated aryl azides with enamines, DFT calculations revealed that the significant rate acceleration compared to phenyl azide is due to more favorable orbital interactions, stemming from the lower-lying Lowest Unoccupied Molecular Orbital (LUMO) of the perfluorinated azide. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While molecular dynamics (MD) simulations are more commonly applied to large biomolecules, theoretical calculations on small molecules like this compound are crucial for understanding their conformational landscapes. The primary conformational flexibility in this molecule arises from the rotation around the single bond connecting the azido (B1232118) group to the benzene ring.

Ab initio molecular orbital calculations on structurally similar molecules, such as azidopyridines, have been used to determine the potential energy surface for the rotation of the azide group. researchgate.net These studies reveal the energy barriers that separate different conformers. For an aryl azide, the rotation around the C-N bond determines the orientation of the linear azido group relative to the plane of the aromatic ring. The calculations typically identify planar or near-planar ground state conformations, where the azide group lies in the same plane as the benzene ring, as the most stable. The transition state for rotation often involves a conformation where the azide group is perpendicular to the ring. The energy difference between the stable conformer and this transition state represents the rotational barrier. researchgate.net For 3-azidopyridine, this barrier is calculated to be around 3.32 kcal/mol, suggesting that at room temperature, the rotation is relatively facile, but distinct conformers exist. researchgate.net A similar barrier height would be expected for this compound, indicating a defined, yet dynamic, conformational landscape.

Table 2: Calculated Rotational Barriers for the Azide Group in Azidopyridines

CompoundRotational Barrier (kcal/mol)
2-Azidopyridine~7.0
3-Azidopyridine3.32
4-Azidopyridine4.04

Data from ab initio molecular orbital calculations, providing an estimate for the conformational flexibility of the C-N bond in aryl azides. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling provides a framework for correlating the structural or physicochemical properties of a series of compounds with their chemical reactivity. For substituted aryl azides like this compound, this approach can be used to predict their reactivity in reactions such as cycloadditions.

A powerful method combines DFT-derived reactivity descriptors with classical physical organic chemistry parameters like Hammett constants (σ). researchgate.net The Hammett equation quantifies the effect of meta- or para-substituents on the reactivity of a benzene derivative. researchgate.net It has been shown that the global electrophilicity index (ω), a reactivity descriptor calculated using DFT, exhibits a strong linear correlation with the Hammett substituent constants (σp) for a series of para-substituted phenyl azides. ufms.br

This correlation allows for the prediction of how substituents will affect the azide's role as an electrophile in cycloaddition reactions. Electron-withdrawing groups, which have positive σ values, increase the electrophilicity (ω) of the aryl azide, making it more reactive towards electron-rich dipolarophiles. ufms.br Conversely, electron-donating groups decrease electrophilicity. This theoretical scale of reactivity correctly explains the activation or deactivation effects of various substituents. ufms.br For this compound, the two fluorine atoms in the meta positions would be expected to have a significant electron-withdrawing inductive effect, thus increasing its electrophilicity and enhancing its reactivity in many cycloaddition reactions.

Table 3: Correlation of Global Electrophilicity Index (ω) with Hammett Constants (σp) for Substituted Phenyl Azides

Substituent (para)Hammett Constant (σp)Global Electrophilicity (ω, eV)
-NO20.782.56
-CN0.662.29
-Cl0.231.87
-H0.001.70
-CH3-0.171.57
-OCH3-0.271.51
-NH2-0.661.25

This table demonstrates the linear relationship (R² = 0.96) between the experimental Hammett constants and the DFT-calculated electrophilicity index. ufms.br

Electrochemical Studies on Redox Properties and Reaction Driving Forces

Electrochemical studies, particularly cyclic voltammetry, provide fundamental insights into the redox properties of molecules and the driving forces of chemical reactions involving electron transfer. For aryl azides, understanding their oxidation and reduction potentials is key to predicting their behavior in electrochemically-driven reactions.

The fundamental redox process for the azide group is the one-electron oxidation of the azide anion (N₃⁻) to the highly reactive azidyl radical (N₃•). Pulse radiolysis and cyclic voltammetry experiments have been used to determine the standard redox potential for the N₃•/N₃⁻ couple. These studies have established a value of approximately +1.32 to +1.35 V versus the Normal Hydrogen Electrode (NHE). This relatively high oxidation potential indicates that the azide anion is moderately difficult to oxidize, and conversely, that the azidyl radical is a strong oxidizing agent.

While specific electrochemical data for this compound is not extensively reported, the electron-withdrawing nature of the difluorinated phenyl ring is expected to influence the redox properties of the molecule compared to unsubstituted phenyl azide. The fluorine substituents would make the aromatic ring more electron-deficient, which could affect the potential at which the molecule undergoes oxidation or reduction. Electrochemical methods have been successfully used to promote reactions of aryl azides, such as intramolecular cyclizations, by generating reactive intermediates like N-aryl nitrenoids through anodic oxidation. The precise potential required for these transformations is a direct consequence of the molecule's redox properties and provides a measure of the reaction's driving force.

Table 4: Redox Potential of the Azide/Azidyl Couple

MethodRedox CoupleMeasured Potential (V vs. NHE)
Pulse RadiolysisN₃•/N₃⁻1.35 ± 0.02
Cyclic VoltammetryN₃•/N₃⁻1.32 ± 0.03

Data from electrochemical and radiolytic studies on the azide anion in aqueous solution.

Cutting Edge Applications of 1 Azido 3,5 Difluorobenzene in Contemporary Chemical Research

Contributions to Advanced Materials Science

The structural characteristics of 1-azido-3,5-difluorobenzene, particularly the photo- and thermo-labile azide (B81097) moiety, make it an exceptional building block and surface modification agent in materials science. The presence of fluorine atoms enhances the reactivity and stability of the resulting intermediates, such as nitrenes, which are central to its utility.

The ability to precisely modify surfaces is critical for developing advanced materials with specific functionalities. Aryl azides, including fluorinated variants like this compound, are instrumental in this field. The azide group can be activated by heat or UV light to generate a highly reactive nitrene intermediate, which can then form covalent bonds by inserting into C-H or N-H bonds on a substrate surface. This process allows for the robust attachment of functional molecules to a wide array of materials, including polymers and oxides.

Two primary strategies are employed for this surface functionalization. The first involves synthesizing a molecule of interest that already contains the perfluorophenyl azide (PFPA) moiety and then attaching this conjugate to the target surface. The second approach reverses the process: the material surface is first functionalized with the PFPA group, creating an "activated" surface, to which a second molecule or material is subsequently coupled.

The principles of surface functionalization extend directly to the realm of nanotechnology, enabling the fabrication of sophisticated hybrid nanomaterials. This compound and related compounds serve as powerful heterobifunctional coupling agents. rsc.org This allows for the linkage of disparate materials, such as organic molecules and inorganic nanoparticles, to create composite materials with synergistic properties. The differential reactivity of the azide group and another functional center on the molecule allows for selective and sequential coupling reactions, providing precise control over the final architecture of the nanomaterial. rsc.org

In polymer chemistry, aryl azides are utilized for modification and crosslinking, which significantly alters the physical and chemical properties of the base polymer. One notable application is in the thermal crosslinking of Polymers of Intrinsic Microporosity (PIMs). In this strategy, azide groups are incorporated into the polymer backbone. Upon heating, the azide group decomposes, releasing nitrogen gas and generating a highly reactive nitrene radical. This nitrene can then form crosslinks between adjacent polymer chains, enhancing the material's mechanical stability and controlling its gas separation performance. This method is advantageous as it can proceed without modifying other crucial functional groups within the polymer, such as nitrile groups, thus preserving their contribution to the material's properties. sioc.ac.cn

Table 1: Thermal Crosslinking of Azide-Modified Polymers

Polymer System Azide Functionality Activation Method Crosslinking Temperature (°C) Outcome
Polymers of Intrinsic Microporosity (PIMs) Azide group on spirobisindane unit Thermal Decomposition ~200-300 Formation of stable polymer networks, increased gas permeability. sioc.ac.cnresearchgate.net
Polybutadiene Azide groups introduced onto double bonds In situ reagent N/A Functionalized polymer with clickable handles.

The azide group is a valuable functional handle for the postsynthetic modification (PSM) of highly ordered structures like metal-organic frameworks (MOFs) and other coordination polymers. While aryl azides themselves are not typically the primary drivers of self-assembly, they can be incorporated into the organic linker molecules used to build these frameworks.

For instance, an azido-functionalized dicarboxylic acid can be used as a linker to construct a MOF. acs.org The resulting crystalline material will have azide groups pointing into the pores. These accessible azide groups are then available for subsequent chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This PSM approach allows for the covalent attachment of a wide range of functional molecules inside the MOF pores, tailoring the framework for specific applications in catalysis, sensing, or gas storage, without altering the underlying structure. acs.org The high reactivity of benzylic azides compared to aryl azides makes them particularly effective for these modifications. acs.org

The inherent reactivity of the azide group has been cleverly harnessed for applications in chemical sensing and advanced imaging. One innovative application is in localized thermal history analysis. rsc.org In this method, a surface is functionalized with aryl azide molecules. When the material is exposed to heat, the azide groups decompose at a temperature-dependent rate. The number of azide groups that remain intact after the thermal event can be quantified by reacting them with a probe molecule via a click reaction. By mapping the concentration of the reacted probe, a microscale map of the temperature distribution that the material was exposed to can be generated. rsc.org Aryl azides are particularly suited for measuring lower temperature ranges compared to more stable alkyl azides. rsc.org

Furthermore, the reduction of aryl azides to amines is a chemical transformation that has been widely adopted for the development of fluorescent probes. Specifically, this reaction is central to many sensors designed for the detection of hydrogen sulfide (B99878) (H₂S), an important biological signaling molecule. nih.gov In a typical probe, a fluorophore is rendered non-fluorescent by the presence of an attached azide group. When H₂S is present, it reduces the azide to an amine, restoring the fluorophore's emission and providing a clear signal for H₂S detection. nih.gov

Table 2: Azide-Based Sensing and Imaging Techniques

Technology Principle Analyte/Parameter Key Reaction
Thermal History Mapping Quantifying the thermal decomposition of surface-bound azides. rsc.org Temperature Distribution Azide Pyrolysis
Fluorescent Probes H₂S-mediated reduction of a non-fluorescent azide to a fluorescent amine. nih.gov Hydrogen Sulfide (H₂S) Azide Reduction
Acrolein Detection 1,3-dipolar cycloaddition between phenyl azide and acrolein. semanticscholar.org Acrolein Azide-Acrolien Click Reaction

Impact in Chemical Biology and Bioconjugation

In the fields of chemical biology and bioconjugation, the azide group is arguably one of the most important functional groups. Its primary role is as a key participant in "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding in complex biological environments. This compound serves as a stable and reliable source of this functionality for labeling and modifying biomolecules.

The most prominent bioorthogonal reaction involving azides is the azide-alkyne [3+2] cycloaddition. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., a cyclooctyne) is used in the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are used to covalently link molecules together with high efficiency.

This technology enables researchers to attach probes, such as fluorescent dyes or affinity tags, to specific biomolecules like proteins, glycans, and nucleic acids. For example, a cell can be fed a metabolic precursor containing an alkyne. This precursor is incorporated by the cell's machinery into newly synthesized proteins or glycans. Subsequently, an azide-containing probe, derived from a molecule like this compound, can be introduced, which will "click" onto the alkyne-modified biomolecules, allowing for their visualization or isolation. This powerful strategy has become indispensable for studying dynamic biological processes within living cells and organisms.

Development of Clickable ¹⁹F NMR Probes for Structural Biology and Ligand-Target Interactions

The presence of fluorine atoms in this compound makes it an ideal candidate for the development of ¹⁹F NMR probes. beilstein-journals.orgnih.govbohrium.com ¹⁹F NMR spectroscopy is a highly sensitive technique for studying molecular interactions and conformations, largely because fluorine is virtually absent in biological systems, providing a clear background for observation. beilstein-journals.orgcfplus.cz

Researchers utilize this compound as a "clickable" probe. cfplus.czpharma-industry-review.com The azide group allows for its attachment to alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans, through a highly efficient and specific reaction known as click chemistry. cfplus.czpharma-industry-review.com This approach simplifies the process of introducing a ¹⁹F NMR label to a biological target, avoiding the need for complex de novo synthesis of labeled biomolecules. cfplus.czpharma-industry-review.com Once attached, the difluorophenyl group serves as a reporter, with changes in its ¹⁹F NMR signal providing valuable information about the local chemical environment.

This technique is particularly powerful for studying ligand-target interactions. By monitoring the changes in the ¹⁹F NMR spectrum of the probe upon the binding of a small molecule ligand to the target biomolecule, researchers can gain insights into binding affinities, conformational changes, and the dynamics of the interaction. beilstein-journals.orgnih.gov This information is crucial for fragment-based drug discovery (FBDD) and for elucidating the mechanism of action of drugs. cfplus.czpharma-industry-review.com

Table 1: Application of this compound as a ¹⁹F NMR Probe

Application Area Technique Information Gained
Structural Biology ¹⁹F NMR Spectroscopy Conformational changes, protein folding, and dynamics.
Ligand-Target Interactions ¹⁹F NMR Spectroscopy Binding affinity, kinetics, and mechanism of action.

Bioorthogonal Labeling Strategies for Complex Biomolecules

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The azide group of this compound is a key functional group in bioorthogonal chemistry due to its small size, stability, and lack of reactivity with most biological molecules. wikipedia.orgnih.gov

This compound can be used in two primary bioorthogonal labeling strategies:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is highly efficient for labeling biomolecules in vitro or on the cell surface. nih.gov However, the toxicity of the copper catalyst can limit its application in living cells. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free click chemistry" utilizes strained cyclooctynes that react readily with azides without the need for a toxic catalyst, making it suitable for labeling biomolecules in living organisms. wikipedia.orgnih.govescholarship.org

Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219), forming a stable amide bond. It was one of the first bioorthogonal reactions developed and has been used for labeling biomolecules in live cells. wikipedia.orgnih.gov

These strategies allow for the selective attachment of probes, such as fluorophores or affinity tags, to biomolecules that have been metabolically engineered to contain an alkyne or phosphine group. nih.govnih.gov This enables the visualization and study of complex biomolecules like glycans, proteins, and lipids in their native environment. wikipedia.orgnih.gov The difluoro-substitution on the phenyl ring can also enhance the reaction rates of these bioorthogonal reactions. nih.gov

Design of Chemical Probes for Biological Systems (e.g., H₂S probes)

The electronic properties of the difluorinated aromatic azide in this compound make it a valuable component in the design of chemical probes for detecting specific molecules within biological systems. A notable example is the development of fluorescent probes for hydrogen sulfide (H₂S), a gaseous signaling molecule involved in various physiological processes. nih.govresearchgate.net

Probes for H₂S are often designed based on the principle of azide reduction. nih.govresearchgate.net In the presence of H₂S, the azide group is reduced to an amine, which in turn can trigger a significant change in the fluorescence properties of a nearby fluorophore. This "turn-on" fluorescence response allows for the sensitive and selective detection of H₂S. nih.gov

Research has shown that the presence of ortho, ortho-difluorination on an aromatic azide, as is the case in derivatives of this compound, can lead to a faster reaction rate with H₂S compared to non-fluorinated or mono-fluorinated analogues. nih.gov This enhanced reactivity is crucial for developing probes that can rapidly and accurately report on dynamic changes in H₂S concentrations in living cells. nih.govcaymanchem.com

Table 2: Characteristics of a Difluorinated Aromatic Azide-Based H₂S Probe

Property Description
Detection Mechanism Reduction of the azide group by H₂S to an amine.
Response Type "Turn-on" fluorescence.
Selectivity High selectivity for H₂S over other biologically relevant species. caymanchem.com
Reaction Rate Enhanced by the presence of two fluorine atoms ortho to the azide. nih.gov

| Application | Real-time imaging of H₂S in living cells. nih.gov |

High-Throughput Screening and Combinatorial Library Synthesis for Chemical Space Exploration

The robust and reliable nature of the click reaction makes this compound a valuable building block for high-throughput screening (HTS) and the synthesis of combinatorial libraries. cfplus.czpharma-industry-review.com HTS allows for the rapid testing of thousands to millions of chemical compounds to identify those with a desired biological activity. nih.govyoutube.com

In this context, this compound can be used to create large libraries of diverse molecules. By reacting it with a wide array of alkyne-containing building blocks, a vast chemical space can be explored efficiently. This approach is particularly useful in drug discovery for identifying hit compounds that can be further optimized into lead candidates.

Furthermore, the suitability of fluorinated azides for ¹⁹F NMR-based screening makes them compatible with advanced HTS techniques. cfplus.czpharma-industry-review.com For example, in DNA-encoded library (DEL) technology, a vast collection of compounds, each tagged with a unique DNA barcode, is screened against a target protein. The use of clickable ¹⁹F NMR probes can facilitate the identification and characterization of binding events in these complex mixtures. cfplus.czpharma-industry-review.com

Advancement of Modern Synthetic Organic Methodologies

Beyond its applications in chemical biology, this compound is a key reagent in the development of modern synthetic organic methodologies, enabling the efficient construction of complex nitrogen-containing molecules.

Modular Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrazoles, Oxazoles)

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. frontiersin.orgresearchgate.netclockss.org this compound serves as a versatile precursor for the modular synthesis of a variety of these important ring systems.

The most prominent application is the synthesis of 1,2,3-triazoles through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is highly regioselective and proceeds under mild conditions, making it a cornerstone of click chemistry. By reacting this compound with a diverse range of terminal alkynes, a library of 1,4-disubstituted 1,2,3-triazoles bearing the 3,5-difluorophenyl group can be readily prepared.

While the synthesis of pyrazoles and oxazoles from aryl azides is less direct, the azide functionality can be transformed into other reactive intermediates that can then participate in cyclization reactions. For instance, azides can be converted to amines, which are common starting materials for the synthesis of various heterocycles. The difluorophenyl moiety can influence the reactivity and properties of the resulting heterocyclic compounds.

Cascade and Multi-Component Reaction Development

Cascade reactions, also known as domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govmdpi.com These approaches are valued for their atom economy, step economy, and ability to rapidly generate molecular complexity.

This compound, with its reactive azide group, is a potential substrate for the development of novel cascade and multi-component reactions. For example, the in situ formation of an iminophosphorane from the azide via a Staudinger-type reaction could be the entry point into a cascade sequence. This reactive intermediate could then participate in subsequent intramolecular or intermolecular reactions to build complex heterocyclic frameworks.

The development of such reactions involving this compound would provide rapid access to novel chemical entities containing the 3,5-difluorophenyl motif, which is of interest in medicinal chemistry due to the ability of fluorine to modulate properties such as metabolic stability and binding affinity.

Catalyst Development and Ligand Design Incorporating Fluorinated Azides

The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties. In the realm of catalyst development and ligand design, this compound serves as a valuable building block for creating sophisticated molecular architectures with tailored electronic and steric characteristics. The presence of the difluorinated phenyl ring, combined with the versatile reactivity of the azide group, allows for the synthesis of novel ligands and catalysts for a range of chemical transformations.

The primary route for integrating this compound into more complex molecular frameworks is through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comsigmaaldrich.com This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. When this compound reacts with a terminal alkyne, it forms a 1-(3,5-difluorophenyl)-1,2,3-triazole. This triazole core is a robust and stable heterocyclic scaffold that is increasingly utilized as a ligand in coordination chemistry and as a component in organocatalysis. tib.eunih.gov

The 1,2,3-triazole ring itself is an effective coordinating ligand for a variety of transition metals, acting as a bioisostere for amide groups. tib.eu The true advantage of using this compound lies in the powerful influence of the 3,5-difluorophenyl substituent. The two fluorine atoms exert a strong electron-withdrawing effect through both induction and resonance, which significantly modulates the electronic properties of the attached triazole ring. This electronic modification is transmitted to the metal center upon coordination, influencing the catalyst's reactivity, stability, and selectivity. For instance, a more electron-deficient metal center can exhibit enhanced activity in certain oxidative catalytic cycles.

The resulting fluorinated triazole ligands can be incorporated into various catalytic systems. Research into N-sulfonyl-1,2,3-triazoles has shown that they can serve as precursors to α-imino carbenoids in rhodium-catalyzed reactions, highlighting the catalytic relevance of the triazole scaffold. researchgate.net Ligands derived from this compound are anticipated to find utility in a wide array of metal-catalyzed reactions.

Below is a table summarizing potential applications and the key features imparted by the 1-(3,5-difluorophenyl)-1,2,3-triazole moiety when used as a ligand in catalyst design.

Catalytic Application AreaPotential Role of the Fluorinated Triazole LigandAnticipated Benefits of the 3,5-Difluorophenyl Group
Cross-Coupling ReactionsStabilizes the active metal center (e.g., Pd, Ni, Cu) and influences reductive elimination.Enhances catalyst stability and turnover number; modulates selectivity.
Oxidation CatalysisCreates a more electrophilic and reactive metal-oxo or metal-peroxo species.Increases the catalytic rate for oxidation of various substrates.
Asymmetric CatalysisForms part of a chiral ligand scaffold, creating a well-defined steric and electronic environment.Fine-tunes electronic properties to improve enantioselectivity.
PolymerizationControls the electronic environment of the active site, influencing monomer insertion and chain propagation.Modifies polymer properties such as molecular weight and tacticity.

Beyond its use as a precursor to triazole ligands, the azide group of this compound can itself function as a ligand. Azides are known to act as ancillary or bridging ligands in the design of coordination polymers. researchgate.net For example, azide-bridged copper(II) complexes have been synthesized to create one-dimensional polymeric networks. researchgate.net The incorporation of the 3,5-difluorophenyl group would influence the supramolecular structure and potentially introduce functionalities such as improved binding to target proteins or the ability to coordinate other metals. cfplus.cz

Future Prospects and Emerging Research Frontiers

Unveiling New Reaction Manifolds and Transformation Pathways for Fluorinated Aryl Azides

The reactivity of fluorinated aryl azides extends far beyond traditional applications like the Staudinger ligation and click chemistry. The presence of fluorine atoms on the aromatic ring significantly influences the stability and reactivity of the photochemically or thermally generated nitrene intermediates. nih.govresearchgate.net Fluorine substitution has been shown to suppress unwanted ring-expansion reactions of the singlet nitrene, thereby increasing the yields of desirable C-H or N-H insertion and C=C addition reactions. nih.govucla.edu This enhanced selectivity is pivotal for applications in photoaffinity labeling and the synthesis of novel fluorinated molecules. nih.govucla.edu

Researchers are actively exploring new transformations that leverage the heightened electrophilicity of the fluorinated aromatic ring. For instance, the electron-deficient nature of perfluoroaryl azides (PFAAs) allows them to readily react with nucleophiles and dipolarophiles at room temperature, often without the need for metal catalysts. uml.edu This reactivity has been exploited in novel, base-catalyzed methods to synthesize aryl amides from aryl azides and aldehydes, a process particularly efficient for creating highly electron-deficient amides that are otherwise difficult to prepare. rsc.org

Furthermore, multifluorinated aryl azides have demonstrated potential for developing improved bioorthogonal reactions, including fast strain-promoted azide-alkyne cycloaddition (SPAAC) and non-hydrolysis Staudinger reactions. nih.gov These new reaction manifolds are expanding the synthetic toolkit available to chemists, enabling the construction of complex molecular architectures under mild conditions.

Table 1: Emerging Reactions of Fluorinated Aryl Azides
Reaction TypeKey FeaturesPotential ApplicationsReference
Photochemical C-H/N-H InsertionFluorine atoms suppress unwanted nitrene rearrangement, enhancing insertion yields.Photoaffinity labeling, synthesis of novel fluorinated heterocyles. nih.govucla.edu
Base-Catalyzed Amide SynthesisReaction of fluorinated aryl azides with aldehydes to form aryl amides without nucleophilic anilines.Synthesis of electron-deficient amides for materials and pharmaceuticals. rsc.org
Catalyst-Free CycloadditionsHigh electrophilicity of the azide (B81097) allows for reactions with enamines and other dipolarophiles at room temperature.Efficient synthesis of triazolines and other nitrogen-containing heterocycles. uml.edudiva-portal.org
Improved Bioorthogonal ReactionsMultifluorinated aryl azides lead to faster kinetics in SPAAC and Staudinger reactions.Chemical biology, detection and labeling of biomolecules. nih.gov

Enantioselective and Diastereoselective Synthesis Utilizing Fluorinated Azides

A significant frontier in modern chemistry is the development of methods for asymmetric synthesis, which is crucial for the pharmaceutical industry. Fluorinated aryl azides are emerging as valuable reagents in this domain. A catalytic process for the asymmetric aziridination of alkenes using fluoroaryl azides has been developed, providing an effective route to enantioenriched N-fluoroaryl aziridines. nih.gov These chiral aziridines are versatile building blocks for preparing a variety of chiral fluoroarylamine-containing compounds, which have applications in pharmaceuticals. nih.gov

The catalysis for this transformation can be achieved using cobalt(II)-based metalloradicals derived from D2-symmetric amidoporphyrins. nih.gov In these systems, fluorobenzene (B45895) was identified as the solvent of choice, leading to high yields and excellent enantioselectivity (e.g., 94% yield and 92% ee for the reaction of styrene (B11656) with 4-fluorophenyl azide). nih.gov The success of this method is partly attributed to the fluorine atom on the aryl azide acting as a potential hydrogen bond acceptor, which can interact with the catalyst's amide units to lower the transition state energy barrier. nih.gov

The broader field of catalytic enantioselective synthesis of α-chiral azides involves several strategies, including the asymmetric ring-opening of meso-epoxides and meso-aziridines with azide nucleophiles, catalyzed by chiral Lewis acids or Brønsted acids. rsc.orgrsc.org While these methods focus on creating chiral azides, the direct use of fluorinated aryl azides in catalytic asymmetric reactions to impart chirality represents a powerful and increasingly explored strategy for accessing novel, high-value chiral molecules. nih.gov

Synergistic Integration of Computational Methods and High-Throughput Experimentation in Reaction Discovery

The discovery of new chemical reactions and the optimization of existing ones are being revolutionized by the powerful combination of computational chemistry and high-throughput experimentation (HTE). nih.govrsc.org This synergistic approach is particularly valuable for navigating the complex reaction landscapes of fluorinated aryl azides.

Computational chemistry, using tools like Density Functional Theory (DFT), provides profound insights into reaction mechanisms, energetics, and the structures of intermediates and transition states. nih.govresearchgate.netacs.org These calculations can rationalize and predict chemical reactivity, stereoselectivity, and the effects of different catalysts, ligands, and solvents. nih.govacs.org For instance, computational studies can elucidate the ambiphilic nature of azides in cycloaddition reactions and explain why certain reaction pathways are favored over others. acs.orgnih.gov

High-throughput experimentation (HTE) or screening (HTS) enables the rapid, parallel execution of hundreds or thousands of reactions, allowing for the efficient exploration of a vast array of reaction parameters. rsc.orgrsc.orgsigmaaldrich.com This empirical approach is essential for discovering unexpected reactivity and identifying optimal conditions. The development of miniaturized, automated platforms using technologies like acoustic dispensing allows for synthesis and screening to be performed on a nanomole scale, significantly reducing waste and accelerating the discovery timeline. nih.gov

The true power of this modern approach lies in the interplay between theory and experiment. nih.govacs.orgresearchgate.net Computational models can guide the design of HTE libraries, focusing experimental efforts on the most promising areas of chemical space. researchgate.net Conversely, the results from HTS provide large datasets that can be used to validate and refine computational models, leading to a virtuous cycle of prediction, experimentation, and discovery that accelerates the development of new transformations for compounds like 1-azido-3,5-difluorobenzene.

Novel Applications in Next-Generation Materials and Bioactive Systems

The unique reactivity of fluorinated aryl azides, particularly perfluorophenyl azides (PFPAs), makes them exceptional tools for creating advanced materials and probing biological systems. acs.org

In materials science, PFPAs serve as highly versatile heterobifunctional coupling agents for surface functionalization and the synthesis of hybrid nanomaterials. nih.govnih.gov Upon activation by light, heat, or electrons, the azide group forms a highly reactive nitrene that can covalently bond to a wide range of substrates, including polymers, oxides, carbon materials, and metal films. acs.orgnih.gov This is especially useful for functionalizing materials that lack reactive groups. nih.gov The fluorine atoms are critical, as they enhance the efficiency of the desired covalent bond formation. nih.gov This chemistry has been successfully used to attach polymers to silica (B1680970) nanoparticles and to create patterned functional surfaces. nih.gov

In the realm of bioactive systems, fluorinated aryl azides are well-established as superior photoaffinity labeling agents. nih.govucla.edu Their ability to form covalent bonds upon photoactivation allows them to be used to identify and study the binding sites of drugs and other biologically relevant molecules. The enhanced stability and reactivity of the fluorinated nitrene intermediates lead to higher labeling efficiency. nih.gov Furthermore, the development of new reactions with fluorinated azides is contributing to drug discovery. rsc.org For example, chiral N-fluoroaryl compounds derived from these azides are valuable in pharmaceutical synthesis, and multifluorinated aryl azides are being used to create improved fluorescent probes for detecting species like hydrogen sulfide (B99878) (H₂S) in biological systems. nih.govnih.gov

Table 2: Applications of Fluorinated Aryl Azides
DomainApplicationMechanism/Key FeatureReference
Materials ScienceSurface FunctionalizationLight- or heat-activated nitrene insertion for covalent coupling to polymers, oxides, metals. nih.govacs.orgnih.gov
Materials ScienceHybrid Nanomaterial SynthesisCovalent attachment of organic molecules (e.g., polymers) to inorganic nanoparticles (e.g., silica). nih.gov
Bioactive SystemsPhotoaffinity LabelingEfficient covalent bond formation upon photolysis to map molecular interactions. nih.govucla.edu
Bioactive SystemsDrug Discovery & SynthesisBuilding blocks for chiral pharmaceuticals and components in "click chemistry" screens. nih.govrsc.org
Bioactive SystemsBiosensors/ProbesDevelopment of improved probes for detecting biological molecules like H₂S. nih.gov

Innovations in Sustainable and Circular Chemical Synthesis of Azido (B1232118) Compounds

The principles of green and sustainable chemistry are increasingly influencing the synthesis of all chemical compounds, including azides. Traditional synthetic routes to azides can involve hazardous reagents and produce significant waste. rsc.orgorganic-chemistry.org Consequently, there is a strong drive to develop safer, more efficient, and environmentally benign alternatives.

Significant progress is being made in the synthesis of both the azide source and the final organic azide product. For the production of sodium azide, a common reagent, a new process using benzyl (B1604629) alcohol instead of small-molecule fatty alcohols has been shown to be safer, greener, and faster, reducing the reaction time from hours to just 20 minutes and lowering VOC emissions. rsc.org

For the synthesis of aryl azides, new methods are being developed that avoid harsh conditions and hazardous intermediates. One such innovation involves the use of arenediazonium tosylates, which are stable, water-soluble solids that react cleanly with sodium azide in water at room temperature. organic-chemistry.org This approach avoids the need for metal catalysts and extensive purification, making it safer and more suitable for large-scale production. organic-chemistry.org Recently, researchers have also developed a novel method for synthesizing a wide array of azide compounds by protecting the azido group, enabling the use of powerful synthetic tools like the Grignard reaction, which was previously incompatible with the electrophilic nature of the azide. chemicalonline.commiragenews.com

The broader adoption of "click chemistry," the archetypal example of which is the copper-catalyzed azide-alkyne cycloaddition, is itself a move toward greener synthesis. pnas.org These reactions are known for their high efficiency, mild conditions (often in water), and high atom economy, minimizing waste and energy consumption. pnas.orgresearchgate.net These innovations are paving the way for a more sustainable life cycle for valuable chemical building blocks like this compound.

Q & A

Q. What are the optimal synthetic routes for 1-Azido-3,5-difluorobenzene, and how can purity be ensured?

Methodological Answer: Synthesis typically involves sequential functionalization of a fluorinated benzene precursor. A plausible route includes:

Nitration/Halogenation : Introduce fluorine at the 3,5-positions via electrophilic substitution using F₂ or HF-pyridine .

Azide Introduction : Replace a leaving group (e.g., iodide or bromide) at the 1-position with sodium azide (NaN₃) in polar aprotic solvents like DMF at 60–80°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Purity is verified via GC-MS or HPLC (>98%) .

Q. Key Considerations :

  • Monitor reaction kinetics to avoid over-azidation, which can lead byproducts.
  • Handle azides with care due to explosive risks; use blast shields and small-scale batches .

Q. How should this compound be characterized to confirm structural integrity?

Methodological Answer: Employ a multi-technique approach:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Peaks at δ -110 to -120 ppm (meta-fluorines) confirm substitution pattern.
    • ¹H NMR : A singlet for the azide-adjacent proton (if present) and absence of aromatic proton splitting validate regiochemistry .
  • IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the azide (-N₃) group .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereoelectronic effects .

Data Cross-Validation : Compare experimental results with computational (DFT) predictions for electronic structure alignment .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct DSC/TGA analysis to identify decomposition thresholds (typically >120°C for aryl azides). Store at -20°C in amber vials to prevent photodegradation .
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Use anhydrous DCM or THF for long-term storage .
  • Light Sensitivity : UV-Vis spectroscopy shows increased degradation under UV light; use nitrogen atmospheres for light-sensitive reactions .

Advanced Research Questions

Q. How does the electronic nature of 3,5-difluoro substituents influence the reactivity of the azide group in Huisgen cycloadditions?

Methodological Answer: The electron-withdrawing fluorine atoms polarize the benzene ring, increasing the azide's electrophilicity and accelerating strain-promoted cycloadditions (e.g., with cyclooctynes):

  • Kinetic Studies : Use stopped-flow NMR to measure rate constants (k) under varying temperatures. Fluorine substitution typically enhances k by 2–3× compared to non-fluorinated analogs .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal reduced HOMO-LUMO gaps in fluorinated azides, facilitating dipolar interactions .

Application Example : Labeling biomolecules via click chemistry with minimal catalyst (Cu-free conditions) .

Q. What computational strategies are effective in predicting the regioselectivity of this compound in heterocyclic syntheses?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate transition states in cycloaddition reactions to predict regioselectivity (e.g., 1,3-dipolar vs. 1,4-adducts).
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s inductive effect directs reactivity toward the azide terminus .
  • Case Study : Compare computed vs. experimental yields in triazole formation to validate models .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates. Fluorine’s electronegativity enhances binding to ATP pockets.
  • Cellular Uptake Studies : Radiolabel the compound (¹⁸F or ¹¹C) and track distribution via PET imaging .
  • Toxicity Profiling : Use MTT assays on HEK293 cells to determine IC₅₀ values. Fluorinated azides often exhibit low cytotoxicity at <10 µM .

Key Finding : Structural analogs show anti-inflammatory activity by COX-2 inhibition, suggesting therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.